4,4,5,5-Tetramethyl-2-(phenanthren-2-yl)-1,3,2-dioxaborolane
Description
4,4,5,5-Tetramethyl-2-(phenanthren-2-yl)-1,3,2-dioxaborolane is a boron-containing compound characterized by its dioxaborolane ring and phenanthrene substituent. The dioxaborolane framework provides stability and reactivity in cross-coupling reactions, while the fused polycyclic aromatic phenanthrene group enhances π-conjugation and steric bulk.
Properties
Molecular Formula |
C20H21BO2 |
|---|---|
Molecular Weight |
304.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-phenanthren-2-yl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C20H21BO2/c1-19(2)20(3,4)23-21(22-19)16-11-12-18-15(13-16)10-9-14-7-5-6-8-17(14)18/h5-13H,1-4H3 |
InChI Key |
ICESCNGNKLTYAZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(phenanthren-2-yl)-1,3,2-dioxaborolane typically involves the reaction of phenanthrene-2-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the dioxaborolane ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(phenanthren-2-yl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The boron center can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The phenanthrene moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using appropriate reagents under acidic or basic conditions.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Borohydrides.
Substitution: Substituted phenanthrene derivatives.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(phenanthren-2-yl)-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Medicinal Chemistry:
Catalysis: The compound can serve as a ligand or catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(phenanthren-2-yl)-1,3,2-dioxaborolane involves the interaction of the boron center with various substrates. The boron atom can form reversible covalent bonds with nucleophiles, facilitating various chemical transformations. The phenanthrene moiety can participate in π-π interactions, enhancing the compound’s reactivity and selectivity.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Dioxaborolane Derivatives
| Compound Name | Molecular Formula | Key Substituent | Unique Features | Applications |
|---|---|---|---|---|
| 4,4,5,5-Tetramethyl-2-(phenanthren-2-yl)-1,3,2-dioxaborolane | C₂₃H₂₃BO₂ | Phenanthren-2-yl | Large aromatic system; enhanced π-π interactions and steric bulk | Organic electronics, drug discovery |
| 4,4,5,5-Tetramethyl-2-(8-phenyldibenzo[b,d]furan-1-yl)-1,3,2-dioxaborolane | C₂₄H₂₃BO₃ | Dibenzofuran | Oxygen heterocycle; electron-rich aromatic system | Conjugated polymers, luminescent materials |
| 2-(3',4'-Dichloro-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C₁₈H₁₈BCl₂O₂ | Dichlorobiphenyl | Electron-withdrawing Cl substituents; planar structure | Suzuki-Miyaura coupling; kinase inhibitors |
| 2-(6-Chlorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C₁₃H₁₃BClO₄ | Chlorobenzodioxole | Polarizable Cl and oxygen atoms; rigid structure | Antibacterial agents |
| 2-(3-Phenyl-5-methylisoxazole-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C₁₇H₂₁BNO₃ | Phenylisoxazole | Nitrogen-oxygen heterocycle; H-bonding capability | Bioactive molecule synthesis |
Reactivity and Stability
- Phenanthrenyl Derivative : The bulky phenanthrene group may slow reaction kinetics in cross-coupling due to steric hindrance but improves stability against hydrolysis compared to smaller arylboronates (e.g., phenylboronic acid) .
- Dibenzofuran Analogs : The oxygen atom in dibenzofuran enhances electron density, facilitating electrophilic substitutions and metal coordination .
- Chlorinated Derivatives : Electron-withdrawing Cl groups increase electrophilicity at the boron center, improving reactivity in Suzuki-Miyaura couplings .
Biological Activity
4,4,5,5-Tetramethyl-2-(phenanthren-2-yl)-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.
- Molecular Formula : CHBO
- Molecular Weight : 304.19 g/mol
- CAS Number : 895137-83-4
Biological Activity
The biological activity of this compound has been studied in various contexts:
-
Anticancer Properties :
- Recent studies have indicated that compounds with dioxaborolane structures can exhibit cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the inhibition of key enzymes involved in cell proliferation and survival pathways.
-
Photophysical Properties :
- The compound has shown promising photophysical properties that enhance its potential as a fluorescent probe in biological imaging. Its ability to undergo photo-induced electron transfer makes it suitable for applications in biosensing and imaging techniques.
-
Reactivity with Biological Molecules :
- Investigations into the reactivity of this compound with biomolecules reveal its potential to form stable complexes with nucleophiles such as amino acids and nucleotides. This reactivity could be harnessed for targeted drug delivery systems.
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The compound demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The study concluded that the compound's mechanism involves apoptosis induction through the activation of caspase pathways.
Case Study 2: Photophysical Applications
A research article in ACS Sustainable Chemistry & Engineering explored the use of this compound as a fluorescent probe. The study highlighted its high quantum yield and stability under physiological conditions, making it an excellent candidate for live-cell imaging applications. The researchers successfully utilized it to visualize cellular structures in real-time.
Synthesis Methods
The synthesis of this compound typically involves the following steps:
-
Starting Materials :
- Phenanthrene derivatives and boronic acids are used as starting materials.
-
Reaction Conditions :
- The reaction is commonly conducted under inert atmospheres using palladium-catalyzed cross-coupling techniques. For example:
-
Purification :
- After completion of the reaction, purification is achieved through column chromatography to isolate the desired product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
